molecular formula C10H9FN2OS B6155745 4-(4-fluoro-3-methoxyphenyl)-1,3-thiazol-2-amine CAS No. 187847-98-9

4-(4-fluoro-3-methoxyphenyl)-1,3-thiazol-2-amine

Cat. No.: B6155745
CAS No.: 187847-98-9
M. Wt: 224.3
InChI Key:
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Description

4-(4-fluoro-3-methoxyphenyl)-1,3-thiazol-2-amine is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluoro-3-methoxyphenyl)-1,3-thiazol-2-amine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under basic conditions.

    Introduction of the Phenyl Group: The phenyl group with the fluorine and methoxy substituents can be introduced through a Suzuki coupling reaction. This reaction involves the coupling of a boronic acid derivative of the phenyl group with a halogenated thiazole in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluoro-3-methoxyphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted thiazoles with different functional groups.

Scientific Research Applications

4-(4-fluoro-3-methoxyphenyl)-1,3-thiazol-2-amine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 4-(4-fluoro-3-methoxyphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The presence of the fluorine and methoxy groups can enhance its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-fluoro-3-methoxyphenyl)-1,3-thiazol-2-amine
  • 4-(4-fluoro-3-methoxyphenyl)(pyrrolidin-1-yl)methanone
  • 4-fluoro-3-methoxyphenylboronic acid

Uniqueness

This compound is unique due to its specific combination of a thiazole ring with a fluorinated and methoxylated phenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

187847-98-9

Molecular Formula

C10H9FN2OS

Molecular Weight

224.3

Purity

95

Origin of Product

United States

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